1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-13-28(18-9-11-20(12-10-18)34-19-7-5-4-6-8-19)24-26-22-21(29(24)14-16)23(32)30(15-17(2)31)25(33)27(22)3/h4-12,16H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWBGYEDZSJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)C)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound classified under purine and pyrimidine derivatives. Its unique molecular structure suggests potential biological activities that are currently under investigation in medicinal chemistry and pharmacology.
- Molecular Formula : C25H25N5O4
- Molecular Weight : 459.5 g/mol
- CAS Number : 922454-79-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key methods include:
- Condensation Reactions : Combining appropriate starting materials under controlled conditions.
- Cyclization : Formation of ring structures through intramolecular reactions.
- Functional Group Modifications : Altering the chemical groups attached to the core structure to enhance biological activity.
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to interact with various biological targets such as:
- Enzymes : Potential inhibition of kinases involved in cancer progression.
- Receptors : Modulation of cellular signaling pathways that could influence cell proliferation and apoptosis.
Cytotoxicity Studies
Research has shown that compounds structurally similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. Notable findings include:
- High Cytotoxic Activity : Demonstrated against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2) cells .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in specific phases (G0/G1 and G2/M), indicating its potential as a chemotherapeutic agent .
In Vitro Studies
In vitro studies have revealed that this compound can inhibit DNA biosynthesis in sensitive tumor cell lines. For instance:
- MDA-MB-231 vs. COLO201 : The MDA-MB-231 breast adenocarcinoma cell line displayed high resistance to the compound's effects compared to the more sensitive COLO201 line .
Data Summary
| Cell Line | Sensitivity | Cytotoxic Concentration (µM) | Phase Arrested |
|---|---|---|---|
| COLO201 | High | 30 | G2/M |
| MDA-MB-231 | Low | 30 | G0/G1 |
Case Studies
Recent studies involving related purine derivatives have highlighted their potential as antitumor agents. For example:
- Study on Purine Conjugates : A series of purine conjugates were synthesized and tested for their ability to inhibit cyclin-dependent kinases and induce apoptosis in cancer cells .
- Antiviral Properties : Some derivatives exhibited antiviral activity against resistant strains of herpes simplex virus type 1 (HSV-1), suggesting broader therapeutic applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
